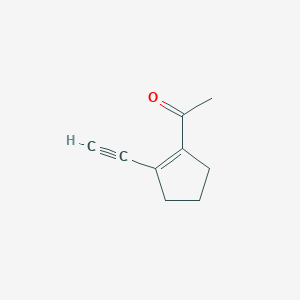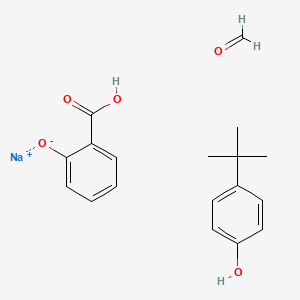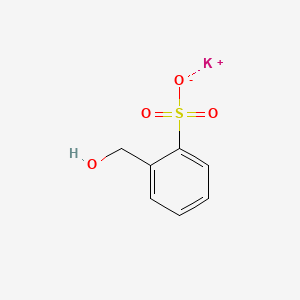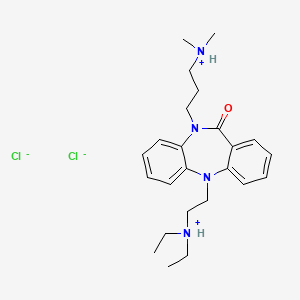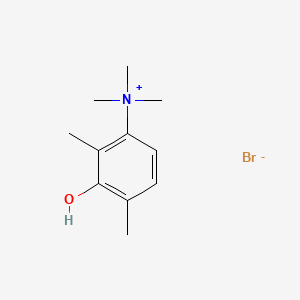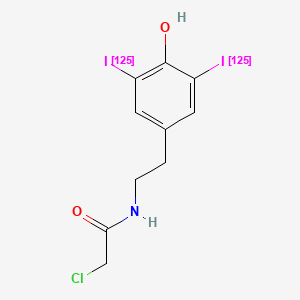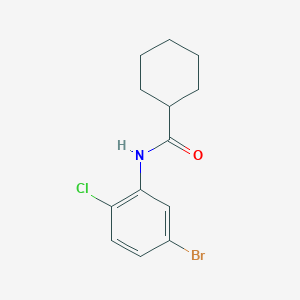
Cyclohexanecarboxamide, n-(5-bromo-2-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxamide, n-(5-bromo-2-chlorophenyl)- is a chemical compound with the molecular formula C13H15BrClNO and a molecular weight of 316.6213 It is known for its unique chemical structure, which includes a cyclohexane ring attached to a carboxamide group and a phenyl ring substituted with bromine and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, n-(5-bromo-2-chlorophenyl)- typically involves the reaction of cyclohexanecarboxylic acid with 5-bromo-2-chloroaniline in the presence of coupling agents such as carbodiimides. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxamide, n-(5-bromo-2-chlorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxamide, n-(5-bromo-2-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Cyclohexanecarboxamide, n-(5-bromo-2-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexanecarboxamide, n-(5-bromo-2-fluorophenyl)
- Cyclohexanecarboxamide, n-(5-bromo-2-iodophenyl)
- Cyclohexanecarboxamide, n-(5-bromo-2-methylphenyl)
Uniqueness
Cyclohexanecarboxamide, n-(5-bromo-2-chlorophenyl)- is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C13H15BrClNO |
|---|---|
Molekulargewicht |
316.62 g/mol |
IUPAC-Name |
N-(5-bromo-2-chlorophenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C13H15BrClNO/c14-10-6-7-11(15)12(8-10)16-13(17)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17) |
InChI-Schlüssel |
ICNZMIUTUCKMQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


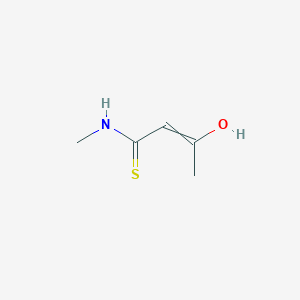
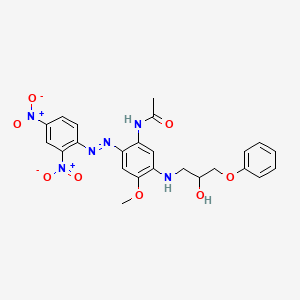
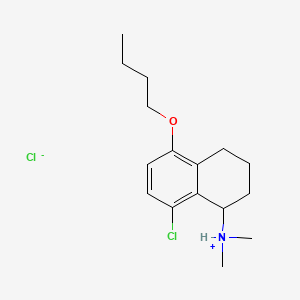
![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
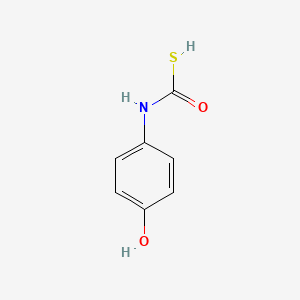
![4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide](/img/structure/B13781541.png)
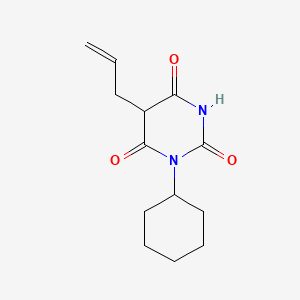
acetic acid](/img/structure/B13781548.png)
